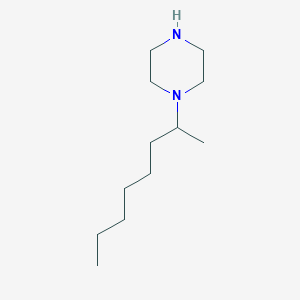

1-(Octan-2-yl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-octan-2-ylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2/c1-3-4-5-6-7-12(2)14-10-8-13-9-11-14/h12-13H,3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGJIPVPTRWBSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)N1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Octan 2 Yl Piperazine and Analogous N Alkylpiperazines

N-Alkylation Strategies on Piperazine (B1678402)

The synthesis of N-alkylpiperazines, such as 1-(octan-2-yl)piperazine, primarily involves the formation of a bond between one of the piperazine nitrogen atoms and an alkyl group. The symmetrical nature of piperazine, with two secondary amine groups of similar reactivity, presents a significant challenge: achieving selective mono-alkylation while avoiding the formation of di-alkylation byproducts. researchgate.net Chemists have developed several core strategies to control this reactivity, including manipulating stoichiometric ratios, employing protecting groups, and utilizing distinct reaction pathways like nucleophilic substitution and reductive amination. nih.gov

Regioselective Monoalkylation of Piperazine: Methodological Considerations

Achieving regioselective mono-alkylation is paramount for the efficient synthesis of compounds like this compound. The primary obstacle is the potential for the alkylating agent to react a second time with the mono-substituted product, leading to a difficult-to-separate mixture of 1,4-dialkylpiperazine and unreacted piperazine. researchgate.net

A straightforward and classical approach to favor mono-alkylation is to use a significant stoichiometric excess of piperazine relative to the alkylating agent. researchgate.net By increasing the concentration of the starting piperazine (e.g., 4 to 10 equivalents), the probability of the alkylating agent reacting with an unsubstituted piperazine molecule is statistically increased over a reaction with the already-formed mono-alkylated product.

This method is often carried out by heating an excess of piperazine with the alkylating reagent in a suitable solvent, such as ethanol (B145695) or pyridine. researchgate.net While this strategy can be effective and avoids additional protection-deprotection steps, it necessitates a subsequent purification step to remove the large excess of unreacted piperazine, typically through acid-base extraction or distillation. researchgate.net

A more refined and often cleaner method for ensuring mono-alkylation involves the use of protecting group chemistry. researchgate.net This strategy entails temporarily blocking one of the piperazine nitrogens with a removable protecting group, thereby allowing the alkylation to occur exclusively at the other, unprotected nitrogen.

The most commonly used protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. The synthesis begins with the preparation of 1-Boc-piperazine from piperazine and di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net The resulting mono-protected intermediate has a single free secondary amine available for reaction. This intermediate can then be subjected to alkylation under standard conditions. Following the successful introduction of the alkyl group (e.g., the octan-2-yl group), the Boc group is removed. This deprotection is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dioxane, to yield the desired mono-alkylated piperazine hydrochloride salt. researchgate.netnih.gov This multi-step process—protection, alkylation, deprotection—is often preferred in complex syntheses due to its high selectivity and the cleaner reaction profiles it provides. researchgate.net

Nucleophilic Substitution Reactions with Alkyl Halides and Sulfonates

Direct N-alkylation via nucleophilic substitution is a fundamental method for forming N-alkylpiperazines. nih.gov In this reaction, the lone pair of electrons on a piperazine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., 2-bromooctane (B146060) or 2-iodooctane) or an alkyl sulfonate (e.g., octan-2-yl mesylate or tosylate). nih.govambeed.com

The reaction is typically performed in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), often in the presence of a mild base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA). researchgate.net The base serves to neutralize the hydrogen halide or sulfonic acid byproduct that is formed during the reaction, preventing the protonation of the piperazine starting material. As discussed previously, controlling the reaction to achieve mono-substitution is a key challenge, often addressed by using a large excess of piperazine or by starting with a mono-protected piperazine derivative. researchgate.net Over-alkylation can also lead to the formation of quaternary ammonium (B1175870) salts, a further complication that can be mitigated by careful control of reaction conditions. researchgate.net

Reductive Amination Protocols in the Synthesis of N-Alkylpiperazines

Reductive amination, also known as reductive alkylation, is a highly efficient and widely used one-pot method for synthesizing N-alkylpiperazines. nih.govwikipedia.org This process involves the reaction of piperazine with a carbonyl compound—in the case of this compound, the corresponding ketone would be 2-octanone—in the presence of a reducing agent.

The reaction proceeds through the initial formation of a hemiaminal intermediate, which then reversibly loses a molecule of water to form an iminium ion. wikipedia.org This electrophilic iminium ion is then reduced in situ by a hydride-based reducing agent to form the final N-alkylpiperazine product. A key advantage of this method is the use of reducing agents that are selective for the iminium ion over the starting ketone. Commonly employed reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are effective under mildly acidic conditions that favor iminium ion formation. nih.govnih.gov Reductive amination is particularly valuable because it inherently avoids the possibility of forming quaternary ammonium salts, a common side reaction in direct alkylations with alkyl halides. researchgate.net

Reduction of Carboxyamides to N-Alkylpiperazines

An alternative, two-step pathway to N-alkylpiperazines involves the formation and subsequent reduction of an N-acylpiperazine (an amide). nih.gov The first step is the acylation of piperazine with a suitable carboxylic acid derivative, such as an acyl chloride (e.g., octanoyl chloride) or a carboxylic acid activated with a coupling agent. To achieve mono-acylation, a protected piperazine like 1-Boc-piperazine is typically used.

The second step is the reduction of the amide carbonyl group (C=O) to a methylene (B1212753) group (CH₂). This transformation requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄) or a borane (B79455) reagent like borane-tetrahydrofuran (B86392) complex (BH₃·THF). google.com This method provides a distinct route to the target compound, starting from a different class of electrophile. A reported variation involves the selective reduction of an amide using sodium borohydride (B1222165) in the presence of boron trifluoride etherate. nih.gov Another related strategy involves the alkylation of N-acetylpiperazine, followed by the hydrolytic removal of the acetyl group to yield the N-alkylpiperazine. researchgate.net

Summary of Synthetic Methodologies

The following table provides a comparative overview of the primary methods used for the synthesis of N-alkylpiperazines.

| Methodology | Key Reactants | Reagents & Conditions | Advantages | Disadvantages |

| Stoichiometric Control | Piperazine, Alkyl Halide | Large excess of piperazine, heat | Simple, one-step process | Requires removal of excess piperazine; risk of di-alkylation |

| Protecting Group Chemistry | 1-Boc-piperazine, Alkyl Halide | Base (e.g., K₂CO₃), solvent (e.g., ACN); then Acid (e.g., TFA) for deprotection | High selectivity for mono-alkylation, clean reaction | Multi-step process (protection, alkylation, deprotection) |

| Nucleophilic Substitution | Piperazine, Alkyl Halide/Sulfonate | Base (e.g., K₂CO₃), polar aprotic solvent | Direct, utilizes common reagents | Risk of di-alkylation and quaternization without proper control |

| Reductive Amination | Piperazine, Ketone/Aldehyde | Reducing agent (e.g., NaBH(OAc)₃), mildly acidic conditions | One-pot reaction, avoids quaternization, high efficiency | Requires specific carbonyl precursor |

| Carboxyamide Reduction | Piperazine, Acyl Chloride/Carboxylic Acid | 1. Acylation; 2. Strong reducing agent (e.g., LiAlH₄, BH₃) | Alternative route using different starting materials | Two-step process, requires powerful and sensitive reducing agents |

Advanced Catalytic Approaches to Piperazine N-Alkylation

Catalytic N-alkylation has emerged as a powerful tool for synthesizing piperazine derivatives. These methods often provide higher yields, greater functional group tolerance, and more environmentally benign conditions compared to traditional alkylation with alkyl halides. nih.govresearchgate.net Innovations in this field are driven by the development of novel catalysts based on transition metals and the application of photocatalysis, which enables unique reaction pathways.

Transition metals, particularly palladium and copper, are highly effective catalysts for the N-alkylation of amines. rsc.orgnih.gov These metals can facilitate the formation of C-N bonds through various mechanisms, including the "borrowing hydrogen" methodology and reductive cross-coupling reactions, offering atom-economical and efficient routes to N-alkylated products. rsc.orgrsc.org

The borrowing hydrogen (BH) or hydrogen autotransfer process is a sustainable and atom-efficient catalytic cycle for the N-alkylation of amines using alcohols as alkylating agents. rsc.orgresearchgate.net This methodology avoids the use of mutagenic alkyl halides and generates water as the only byproduct. researchgate.net Palladium complexes have proven to be particularly effective catalysts for these transformations. rsc.orgresearchgate.net

The general mechanism involves three key steps:

Dehydrogenation: The palladium catalyst abstracts hydrogen from the alcohol substrate to form an intermediate aldehyde or ketone and a palladium-hydride species. rsc.org

Condensation: The in situ-generated carbonyl compound condenses with the amine (e.g., piperazine) to form an imine or enamine intermediate. rsc.org

Reduction: The palladium-hydride species then reduces the imine/enamine, yielding the N-alkylated amine and regenerating the active palladium catalyst to continue the cycle. rsc.org

Zhang et al. investigated the light-induced N-alkylation of piperazine with alcohols using palladium nanoparticles supported on titanium dioxide (TiO2) via the borrowing hydrogen methodology. rsc.org The Pd/TiO2-P catalyst, prepared by a photodeposition method, demonstrated high efficiency. rsc.org

| Catalyst | Amine | Alcohol | Product | Yield | Reference |

| Palladacycle | Various Amines | Various Alcohols | N-Alkylated Amine | Good to Excellent | rsc.org |

| Pd/TiO2-P | Piperazine | Simple Alcohols | N-Alkylated Piperazine | High | rsc.orgresearchgate.net |

| Polystyrene Anchored Pd | Various Amines | Secondary Alcohols | N-Alkylated Amine | Good | researchgate.net |

Copper-catalyzed reactions represent a cost-effective and versatile alternative for C-N bond formation. These methods are widely used for the N-arylation of amines and amides (Goldberg and Buchwald-Hartwig type reactions) and have been extended to N-alkylation protocols. nih.govnih.gov A dual copper/photoredox platform has been developed for the N-alkylation of various N-nucleophiles with a broad range of alkyl bromides, including primary, secondary, and tertiary substrates. princeton.edu This method combines a copper catalyst with a silyl (B83357) radical precursor under visible light irradiation. princeton.edu

The reaction proceeds via a halogen-atom abstraction radical chain (HARC) mechanism, where a photocatalytically generated silyl radical abstracts a halogen atom from the alkyl halide. The resulting alkyl radical then engages with the copper catalyst to facilitate the C(sp³)–N bond formation. princeton.edu This approach overcomes challenges associated with traditional substitution reactions, such as regioselectivity issues and the difficulty of using certain alkyl chlorides. princeton.edu

| Catalyst System | N-Nucleophile | Alkyl Halide | Product | Yield | Reference |

| Cu(TMHD)2 / Ir-1 | Various N-nucleophiles | Alkyl Bromides | N-Alkylated Product | Up to 93% | princeton.edu |

| Copper Iodide / Tri(p-tolyl)phosphine | Indoles | N-Tosylhydrazones | N-Alkylated Indole | Moderate to Good | rsc.org |

| Copper(I) / N,N'-dimethyl-1,2-ethanediamine | Nitriles | Aryl Halides | N-Aryl Amide | - | nih.gov |

Photoredox catalysis has recently emerged as a powerful strategy for C-N bond formation, enabling reactions under mild conditions using visible light as an energy source. nih.gov These methods can generate radical intermediates that participate in unique bond-forming pathways not easily accessible through traditional thermal methods. bohrium.com

For piperazine derivatives, photocatalysis can achieve site-selective C-H functionalization. By differentiating between the two electronically distinct nitrogen atoms in an N,N'-disubstituted piperazine, photoinduced electron transfer (PET) can oxidize the more electron-rich nitrogen to form a nitrogen-centered radical cation. bohrium.com This intermediate can then undergo further reactions to achieve C-alkylation at the α-position to the nitrogen. McManus et al. demonstrated this site-selective C-H alkylation of piperazine substrates using an acridinium (B8443388) photocatalyst and an electrophilic coupling partner like methyl vinyl ketone. bohrium.com This approach provides access to highly decorated piperazine frameworks that are difficult to synthesize using other methods. nih.govbohrium.com

Another visible-light-promoted protocol involves the decarboxylative annulation between a glycine-based diamine and various aldehydes to furnish 2-substituted piperazines. organic-chemistry.org This reaction is efficiently catalyzed by iridium-based complexes. organic-chemistry.org

| Catalyst | Substrates | Reaction Type | Product | Reference |

| Acridinium photocatalyst | N,N'-disubstituted piperazines, Michael acceptors | Site-selective C-H alkylation | C-alkylated piperazines | bohrium.com |

| [Ir(ppy)2(dtbpy)]PF6 | Glycine-based diamine, Aldehydes | Decarboxylative annulation | 2-substituted piperazines | organic-chemistry.org |

Transition-Metal-Catalyzed N-Alkylation Reactions

Ring-Opening and Cyclization Routes to Piperazine Derivatives

Beyond direct N-alkylation of the piperazine ring, synthetic strategies can involve constructing the heterocyclic core from acyclic or alternative cyclic precursors. These methods offer flexibility in introducing substituents at various positions of the piperazine skeleton.

1,4-Diazabicyclo[2.2.2]octane (DABCO) is a readily available and inexpensive bicyclic amine that can serve as a synthetic equivalent of the piperazine ring. rsc.orgresearchgate.net The core strategy involves the formation of a quaternary ammonium salt by reacting DABCO with an electrophile (e.g., an alkyl halide). This quaternization activates the DABCO framework, making one of the C-N bonds susceptible to nucleophilic attack. rsc.orgnih.gov Subsequent ring-opening of this salt with a nucleophile cleaves the bicyclic structure to generate a monosubstituted piperazine derivative. rsc.orgrsc.org

This methodology allows for the one-pot synthesis of piperazines directly from reagents like primary alcohols, alkyl halides, or sulfonates, using various nucleophiles such as phenols, thiols, and amines. rsc.orgrsc.org The reaction typically proceeds at high temperatures in solvents like polyethylene (B3416737) glycol (PEG) or diglyme. rsc.org

For instance, the reaction of phenols with DABCO and 2-bromopyridine (B144113) in the presence of cesium carbonate at 140 °C yields 1-(2-phenoxyethyl)-4-(pyridin-2-yl)piperazines. nih.gov This approach provides a modular and efficient route to complex piperazine derivatives from simple starting materials. rsc.orgresearchgate.net

| Electrophile | Nucleophile | Conditions | Product Type | Yield | Reference |

| p-substituted halobenzene | Potassium acetate (B1210297) | DMF, Microwave, 180 °C | 1-(aryl)-4-(2-acetoxyethyl)piperazines | 9–68% | nih.gov |

| 2-Bromopyridine | Phenols | Cs2CO3, DMF, 140 °C | 1-(2-phenoxyethyl)-4-(pyridine-2-yl)piperazines | 45–59% | nih.gov |

| Alkyl halides/sulfonates | Phenols | PEG or diglyme, high temp. | 1-alkyl-4-(2-phenoxyethyl)piperazines | - | rsc.org |

Multi-Component Reactions (MCRs) for Accessing Diversified Piperazine Scaffolds

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like piperazine derivatives in a single step from three or more reactants. nih.gov Isocyanide-based MCRs, particularly the Ugi four-component reaction (U-4CR), are especially valuable for generating diverse piperazine scaffolds. organic-chemistry.orgthieme-connect.com

The U-4CR typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. thieme-connect.com By strategically choosing bifunctional starting materials, the Ugi product can undergo subsequent intramolecular reactions to form the piperazine ring. organic-chemistry.org For instance, a one-pot, four-component Ugi condensation using an N-alkylethylenediamine, chloroacetaldehyde, a carboxylic acid, and an isocyanide can yield piperazine-2-carboxamides. thieme-connect.com

A variation known as the split-Ugi methodology has been developed for bis-secondary diamines like piperazine. nih.gov This approach allows for the regioselective desymmetrization of the piperazine core in a single step, acylating one nitrogen atom and alkylating the other, without the need for protecting groups. nih.gov This is highly advantageous for creating large arrays of compounds for drug discovery. nih.gov MCRs provide a convergent and rapid route to these heterocyclic systems, which are considered "privileged scaffolds" in medicinal chemistry. organic-chemistry.org

Intramolecular Cyclization Strategies for Piperazine Ring Construction

The construction of the piperazine ring can be effectively achieved through the intramolecular cyclization of suitably designed linear precursors. nih.govscispace.com This approach is particularly common for synthesizing piperazines with substituents on the carbon atoms of the ring. nih.gov

Several catalytic systems have been developed to facilitate these cyclizations. A palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes bearing tethered sulfonamides provides access to six-membered nitrogen heterocycles, including piperazines and piperazinones. organic-chemistry.orgresearchgate.net Another palladium-catalyzed method involves the coupling of a propargyl unit with various diamine components, which forms highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.orgresearchgate.net

Manganese(III) acetate [Mn(OAc)₃] can mediate oxidative radical cyclization reactions. nih.gov For example, unsaturated diacyl or alkyl-acyl piperazine derivatives can react with 1,3-dicarbonyl compounds in the presence of Mn(OAc)₃ to form novel piperazine-dihydrofuran compounds. nih.gov Furthermore, a highly diastereoselective intramolecular hydroamination serves as a key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org

Reductive Cyclization of Pyrazines

An alternative strategy for obtaining the piperazine core is through the reduction of a pre-existing pyrazine (B50134) ring. nih.gov A more elaborate method involves the stereoselective catalytic reductive cyclization of dioximes. nih.gov This approach begins with the sequential double Michael addition of nitrosoalkenes to a primary amine, which forms a bis(oximinoalkyl)amine, or dioxime. nih.gov

The key step is the catalytic reductive cyclization of this dioxime intermediate. nih.gov This process involves the catalytic hydrogenolysis of both N-O bonds to yield a diimine intermediate. This intermediate then undergoes cyclization to form a dihydropyrazine, which is subsequently hydrogenated to afford the final piperazine product. nih.gov This method has proven successful for synthesizing a variety of C-substituted piperazines, and notably, it can produce cis-2,6-diaryl-piperazines, a configuration that is difficult to access through other routes. nih.gov

Stereochemical Aspects in the Synthesis and Investigation of 1 Octan 2 Yl Piperazine

Analysis of the Chiral Center at the Octan-2-yl Moiety

The defining stereochemical feature of 1-(Octan-2-yl)piperazine is the chiral center located at the second carbon (C2) of the octyl substituent. A carbon atom is considered a chiral center when it is bonded to four different groups. libretexts.orgsavemyexams.com In this molecule, the C2 atom of the octyl group is attached to:

A hydrogen atom (-H)

A methyl group (-CH₃)

A hexyl group (-C₆H₁₃)

The piperazine (B1678402) ring via a nitrogen atom

This arrangement results in the existence of two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-1-(octan-2-yl)piperazine and (S)-1-(octan-2-yl)piperazine.

Enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light (optical activity) and in their binding affinity to other chiral molecules, such as biological receptors and enzymes. libretexts.org This difference in biological activity is of paramount importance in drug development, as one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even responsible for adverse effects. Therefore, the ability to synthesize and investigate each enantiomer in isolation is crucial.

| Property | (R)-1-(octan-2-yl)piperazine | (S)-1-(octan-2-yl)piperazine | Comment |

|---|---|---|---|

| Molecular Formula | C₁₂H₂₆N₂ | C₁₂H₂₆N₂ | Identical for both enantiomers. |

| Molecular Weight | 198.35 g/mol | 198.35 g/mol | Identical for both enantiomers. |

| Optical Rotation | [α] = +x° | [α] = -x° | Equal in magnitude, opposite in direction. |

| Biological Activity | Potentially different | Potentially different | Enantiomers can have distinct interactions with chiral biological targets. |

Enantioselective Synthesis of Chiral N-Alkylpiperazine Analogues

The synthesis of a single enantiomer of a chiral compound is a central goal of modern organic chemistry. For N-alkylpiperazines like this compound, several enantioselective strategies can be envisioned, primarily based on methodologies developed for analogous chiral amines and piperazines.

One of the most direct approaches involves the alkylation of piperazine with an enantiomerically pure alkylating agent . For instance, reacting piperazine with enantiopure (S)-2-bromooctane or a similar electrophile would yield (S)-1-(octan-2-yl)piperazine. This method's success hinges on the availability of the chiral starting material from the "chiral pool" or its synthesis via asymmetric methods.

Another powerful technique is asymmetric reductive amination . This involves the reaction of a ketone (octan-2-one) with piperazine to form an intermediate enamine or iminium ion, which is then reduced stereoselectively using a chiral catalyst or reagent. Chiral catalysts often employ transition metals like iridium, rhodium, or ruthenium complexed with chiral ligands.

Catalytic asymmetric alkylation represents another advanced method. For example, palladium-catalyzed asymmetric allylic alkylation has been successfully used to synthesize chiral piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. nih.govcaltech.edunih.gov This strategy allows for the creation of the chiral center during the synthesis with high enantioselectivity.

Finally, enzymatic kinetic resolution can be employed to separate a racemic mixture of this compound. In this process, an enzyme selectively reacts with one enantiomer, allowing the other to be isolated in high enantiomeric purity.

| Method | Description | Key Reagents/Catalysts | Potential Outcome |

|---|---|---|---|

| Alkylation with Chiral Electrophile | Direct SN2 reaction between piperazine and an enantiopure octan-2-yl derivative. | (R)- or (S)-2-bromooctane, chiral tosylates. | High enantiomeric purity, dependent on starting material. |

| Asymmetric Reductive Amination | Condensation of octan-2-one with piperazine followed by asymmetric reduction. | Chiral boranes, chiral transition metal catalysts (e.g., Ir, Ru) with chiral ligands. | Variable enantiomeric excess (ee%) depending on the catalytic system. |

| Catalytic Asymmetric Synthesis | Building the chiral center catalytically, e.g., via reduction of a piperazine precursor. caltech.edu | Palladium-PHOX complexes, chiral hydrogenation catalysts. | Potentially high yield and high ee%. |

| Enzymatic Kinetic Resolution | Selective enzymatic modification of one enantiomer in a racemic mixture. | Lipases, acylases. | Max 50% yield of the desired enantiomer, but with high ee%. |

Diastereoselective Methodologies for Stereoisomer Control and Isolation

While this compound itself only possesses one chiral center and thus exists as a pair of enantiomers, the situation becomes more complex if the piperazine ring is also substituted, creating a second chiral center. In such cases, the molecule would exist as diastereomers. For example, if (R)-2-methylpiperazine were alkylated with racemic 2-bromooctane (B146060), two diastereomers would be formed: (R)-1-((R)-octan-2-yl)-2-methylpiperazine and (R)-1-((S)-octan-2-yl)-2-methylpiperazine.

Unlike enantiomers, diastereomers have different physical properties (e.g., melting point, boiling point, solubility, and chromatographic retention) and can be separated by standard laboratory techniques such as column chromatography or crystallization. whiterose.ac.uk

Diastereoselective synthesis aims to control the formation of these stereoisomers, favoring one over the other. Several strategies are available:

Substrate-controlled synthesis: A pre-existing chiral center in either the piperazine ring or the alkylating agent can influence the stereochemical outcome of the reaction. For example, the alkylation of a chiral piperazine derived from an amino acid can proceed with a degree of diastereoselectivity. researchgate.net

Reagent-controlled synthesis: The use of chiral reagents or catalysts can favor the formation of one diastereomer. For instance, iridium-catalyzed methods have been developed for the highly diastereoselective synthesis of C-substituted piperazines from imines. nih.govacs.org

Epimerization: In some cases, a less stable diastereomer can be converted into the more thermodynamically stable one. Visible light-mediated photocatalysis has been shown to be effective for the epimerization of substituted piperazines. nih.gov

The ability to control and isolate specific diastereomers is critical, as each stereoisomer can have a unique biological activity and pharmacological profile. nih.gov

| Methodology | Principle | Application Example | Reference |

|---|---|---|---|

| Chromatographic Separation | Diastereomers have different polarities and affinities for stationary phases. | Separation of diastereomeric N-alkylated piperazines on silica (B1680970) gel. | whiterose.ac.uk |

| Catalytic Diastereoselective Cyclization | A catalyst directs the formation of a new stereocenter in relation to an existing one. | Iridium-catalyzed [3+3] cycloaddition of imines to form piperazines with high diastereoselectivity. | nih.govacs.org |

| Photocatalytic Epimerization | Conversion of a less stable diastereomer to a more stable one using light and a photocatalyst. | Isomerization of a syn-piperazine to the more stable anti-isomer. | nih.gov |

| Synthesis from Chiral Pool | Using enantiopure starting materials like amino acids to build the piperazine core. | Synthesis of chiral piperazine-alcanols from (S)-aspartate. | researchgate.net |

Structural Elucidation and Conformational Analysis of 1 Octan 2 Yl Piperazine Derivatives

Conformational Preferences of the Piperazine (B1678402) Ring System: Chair and Boat Forms

Like its carbocyclic analogue, cyclohexane, the piperazine ring is not planar and exists predominantly in a number of non-planar conformations to relieve ring strain. The most stable and well-studied of these are the chair and boat conformations, along with various twisted or skewed forms. rsc.orgniscpr.res.in

The chair conformation is generally the most stable form for an unsubstituted piperazine ring. In this arrangement, the carbon and nitrogen atoms are arranged in a staggered fashion, which minimizes torsional strain. The substituents on the ring atoms can occupy either axial (perpendicular to the approximate plane of the ring) or equatorial (in the approximate plane of the ring) positions. Single-crystal X-ray diffraction studies of numerous piperazine derivatives confirm that the piperazine moiety frequently adopts a chair conformation. researchgate.net

The boat conformation is another possible arrangement. While it relieves angle strain, it suffers from significant torsional strain due to the eclipsing of bonds on four of its atoms. Furthermore, there is steric hindrance between the "flagpole" substituents, which point towards each other at the "prow" and "stern" of the boat. Consequently, the boat form is generally less stable than the chair form and is usually considered a transition state or an intermediate in the process of ring inversion (flipping from one chair form to another).

However, certain substitution patterns can force the ring to adopt a twist-boat or skew-boat conformation, which is a lower-energy alternative to the pure boat form. niscpr.res.inrsc.org For instance, the introduction of bulky N-substituents or the formation of fused ring systems can significantly alter the energetic landscape, making non-chair forms more accessible or even preferred. niscpr.res.inresearchgate.net

Influence of N-Alkylation, Specifically the Octan-2-yl Substituent, on Piperazine Ring Conformation

The introduction of a substituent on one of the nitrogen atoms, as in 1-(octan-2-yl)piperazine, has a profound impact on the conformational equilibrium of the piperazine ring. N-alkylation affects the ring's geometry and the rate of ring inversion. nih.govrsc.org

The octan-2-yl group is a bulky, non-planar alkyl substituent. Due to its steric bulk, it will have a strong preference for the equatorial position on the chair conformation of the piperazine ring. This orientation minimizes steric interactions (specifically, 1,3-diaxial interactions) with the axial hydrogens on the same side of the ring. An axial orientation would introduce significant steric strain, destabilizing that conformer.

Furthermore, in N-substituted piperazines, a phenomenon known as pseudoallylic strain (or A(1,3) strain) can become significant, especially if the nitrogen atom has some sp2 character (e.g., in N-acyl or N-aryl piperazines). rsc.orgnih.gov While the nitrogen in this compound is sp3 hybridized, the bulky alkyl group's interaction with the adjacent equatorial C-H bonds can still influence the precise geometry of the ring and the rotational barrier around the N-C(alkyl) bond. For simple N-alkyl piperidines, the chair conformer with the equatorial alkyl group is strongly favored. acs.org By analogy, this compound is expected to exist almost exclusively in the chair conformation with the octan-2-yl group in the equatorial position.

Spectroscopic and Diffraction Techniques for Structural Characterization in Research

A combination of spectroscopic and diffraction methods is essential for the unambiguous structural elucidation of piperazine derivatives like this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the connectivity and stereochemistry of molecules. rsc.orgnih.gov In the case of piperazine derivatives, the chemical shifts and coupling constants of the ring protons are highly sensitive to their conformation. For a chair conformation, distinct signals are expected for axial and equatorial protons. Temperature-dependent NMR studies can be used to study the dynamics of ring inversion. researchgate.netbeilstein-journals.org As the temperature is lowered, the rate of ring flipping slows down, and separate signals for the axial and equatorial protons of the two non-equivalent chair conformers may be observed. From the coalescence temperature, the energy barrier for ring inversion can be calculated. beilstein-journals.orgrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic bands for N-H stretching (of the secondary amine), C-H stretching (of the alkyl chain and the ring), and N-H bending would be expected. jksus.orgijmrhs.com

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, confirming its molecular formula. pharmacognosy.us High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

X-ray Diffraction: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.netnih.gov It provides precise bond lengths, bond angles, and torsional angles, which unequivocally establish the conformation of the piperazine ring and the orientation of the N-octan-2-yl substituent. This technique would definitively show whether the piperazine ring adopts a chair, boat, or twist conformation and confirm the equatorial preference of the alkyl group.

Table 1: Key Spectroscopic and Diffraction Data for Characterization of Piperazine Derivatives

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| ¹H NMR | Proton environment, connectivity, stereochemistry | Distinguishes axial/equatorial protons, confirms substituent position, determines conformational purity. rsc.orgresearchgate.net |

| ¹³C NMR | Carbon skeleton, chemical environment | Confirms the number of unique carbon atoms and the overall structure. nih.gov |

| IR Spectroscopy | Functional groups | Identifies N-H, C-H, and other characteristic vibrations. jksus.org |

| Mass Spectrometry | Molecular weight, fragmentation | Confirms molecular formula and provides structural clues. pharmacognosy.us |

| X-ray Diffraction | 3D molecular structure, conformation | Provides definitive proof of the solid-state conformation (e.g., chair form, equatorial substituent). researchgate.net |

| Temp-Dependent NMR | Dynamic processes, energy barriers | Measures the energy barrier for piperazine ring inversion. beilstein-journals.orgrsc.org |

Design Principles for Conformationally Constrained Piperazine Scaffolds in Molecular Research

The inherent flexibility of the piperazine ring can be a disadvantage in drug design, where a well-defined three-dimensional structure is often required for potent and selective binding to a biological target. Therefore, a key strategy in medicinal chemistry is the design of conformationally constrained piperazine scaffolds. nih.govresearchgate.net

The goal is to rigidify the piperazine ring or lock it into a specific, biologically active conformation, thereby reducing the entropic penalty upon binding and potentially increasing potency and selectivity. nih.gov Several design principles are employed:

Introduction of Bulky Substituents: As discussed for the octan-2-yl group, sterically demanding substituents can restrict rotation around bonds and create a high preference for a single conformation. researchgate.net

Bicyclic and Polycyclic Systems: Fusing the piperazine ring with other ring systems is a highly effective way to create rigid structures. For example, creating a 3-azabicyclo[3.1.0]hexane system can be viewed as a conformationally constrained analogue of a piperazine-substituted scaffold. unife.it

Introduction of Unsaturation or sp² Centers: Incorporating double bonds or carbonyl groups within or adjacent to the piperazine ring, such as in piperazinones, can lead to planarization of parts of the ring and introduce rotational barriers, thereby restricting conformational freedom. niscpr.res.inrsc.org

Stereochemical Control: The synthesis of piperazines with multiple chiral centers, such as cis-2,6-disubstituted piperazines, can enforce a specific chair or twist-boat conformation. rsc.org

These strategies allow chemists to present the pharmacophoric groups attached to the piperazine scaffold in a well-defined spatial arrangement, which is crucial for optimizing interactions with protein targets. capes.gov.br The design of such rigid analogues is a rational approach to move from flexible initial hits to more potent and selective lead compounds in drug discovery. unife.it

Reactivity Profiles and Mechanistic Investigations of 1 Octan 2 Yl Piperazine

Basicity and Nucleophilic Characteristics of Nitrogen Atoms in Substituted Piperazines

The piperazine (B1678402) ring is inherently basic due to the lone pair of electrons on each of its two nitrogen atoms. In its unsubstituted form, piperazine is a di-basic compound with pKa values of approximately 9.73 and 5.35 at 298 K. researchgate.neturegina.ca The first pKa corresponds to the protonation of one nitrogen atom, and the second, lower value corresponds to the protonation of the second nitrogen on the already monoprotonated piperazin-1-ium (B1237378) cation. researchgate.netmdpi.communi.cz

In 1-(octan-2-yl)piperazine, the N1 nitrogen is a tertiary amine due to the attachment of the octan-2-yl group, while the N4 nitrogen is a secondary amine. The substitution pattern significantly influences the basicity and nucleophilicity of each nitrogen:

Electronic Effects: The octan-2-yl group is an alkyl group, which is electron-donating through an inductive effect. This effect increases the electron density on the N1 nitrogen, which would typically increase its basicity. However, studies on other N-alkylpiperazines show that alkylation can sometimes lead to a slight decrease in basicity compared to unsubstituted piperazine. taylorandfrancis.com For instance, the pKa of 1-methylpiperazine (B117243) is around 9.25-9.66. uregina.caresearchgate.net

Steric Effects: The octan-2-yl group is sterically bulky, particularly due to its attachment at the secondary carbon. This bulkiness hinders the approach of electrophiles and even protons to the N1 nitrogen, which can lower its effective nucleophilicity and basicity in reactions.

This balance of electronic and steric factors renders the N4 secondary amine the more nucleophilic and sterically accessible site for most chemical reactions. nih.gov

| Compound | pKa1 | pKa2 | Reference |

|---|---|---|---|

| Piperazine | 9.73 | 5.35 | researchgate.neturegina.ca |

| 1-Methylpiperazine | 9.25 | 4.79 | researchgate.net |

| 1-Ethylpiperazine | 9.82 | 5.37 | researchgate.net |

Mechanistic Studies of N-Alkylation and Further Functionalization Reactions

Further derivatization of this compound, such as N-alkylation, predominantly occurs at the unsubstituted N4 nitrogen. The mechanism for this reaction is typically a bimolecular nucleophilic substitution (SN2). researchgate.netmdpi.com

In an SN2 mechanism:

The nucleophilic N4 nitrogen atom attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide).

A transition state is formed where the N-C bond is partially formed and the C-leaving group bond is partially broken.

The leaving group departs, resulting in a new C-N bond and the formation of a quaternary ammonium (B1175870) salt, which is then deprotonated to give the final N-alkylated product.

The efficiency of N-alkylation is influenced by the reactivity of the alkyl halide and the reaction conditions. nih.gov To improve yields, sodium or potassium iodide is sometimes added to promote a halogen exchange, increasing the leaving group's reactivity. nih.gov

Beyond alkylation, the N4 position can be functionalized through various other reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce a different alkyl group. nih.gov

Michael Addition: Conjugate addition to α,β-unsaturated systems. nih.gov

These reactions are foundational in medicinal chemistry for modifying the piperazine scaffold. researchgate.net

Reactivity of the Unsubstituted Nitrogen Atom in this compound Towards Electrophilic Reagents

The unsubstituted N4 nitrogen in this compound is the primary center of reactivity towards electrophiles due to its higher accessibility and nucleophilicity compared to the sterically hindered tertiary N1 nitrogen. researchgate.netgoogle.com This selective reactivity is a cornerstone of piperazine chemistry, allowing for predictable and controlled synthesis of 1,4-disubstituted derivatives. muni.cz

Common reactions involving the N4 nitrogen include:

Reaction with Acyl Chlorides: Forms a stable amide bond, a common linkage in pharmaceutical compounds.

Reaction with Sulfonyl Chlorides: Produces sulfonamides, which are also prevalent in drug molecules.

Reaction with Isocyanates: Leads to the formation of urea (B33335) derivatives.

Reaction with Aryl Halides: Can undergo transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution (SNAr) with electron-deficient aromatic rings to form N-arylpiperazines. nih.gov

The predictable reactivity of the N4 nitrogen makes this compound a useful building block for creating a library of derivatives with diverse functionalities.

Regioselectivity and Chemoselectivity in Subsequent Derivatization Reactions of this compound

Regioselectivity refers to the preference of a reaction to occur at one specific site over another. psiberg.com In the derivatization of this compound, reactions with electrophiles are highly regioselective, almost exclusively targeting the N4 position. researchgate.netethz.ch This is because the N1 nitrogen is a tertiary amine and is sterically shielded by the bulky octan-2-yl group, making the N4 secondary amine the kinetically favored site for attack. nih.govgoogle.com This principle is widely exploited in synthesis to avoid the formation of undesired isomers. researchgate.netmdpi.com For example, E1 elimination reactions are regioselective and tend to form the more stable, substituted alkene product (Zaitsev's rule). saskoer.cayoutube.com

Chemoselectivity is the preferential reaction of a reagent with one functional group over others. ethz.ch When derivatizing this compound with a multifunctional reagent, the more reactive electrophilic site on the reagent will preferentially react with the N4 nitrogen. For instance, in a molecule containing both an acyl chloride and a less reactive ester, the N4 amine will react with the acyl chloride. The choice of catalysts can also control selectivity in certain reactions. mdpi.communi.cz

The high degree of regioselectivity simplifies synthetic planning and purification, as the major product is typically the 1,4-disubstituted piperazine.

Table 2: Predicted Regioselective Reactions of this compound

| Electrophilic Reagent | Reaction Type | Predicted Major Product |

|---|---|---|

| Benzyl bromide | N-Alkylation | 1-(Octan-2-yl)-4-benzylpiperazine |

| Acetyl chloride | N-Acylation | 1-Acetyl-4-(octan-2-yl)piperazine |

| Tosyl chloride | N-Sulfonylation | 1-(Octan-2-yl)-4-tosylpiperazine |

| 2-Fluoronitrobenzene | Nucleophilic Aromatic Substitution (SNAr) | 1-(4-Nitrophenyl)-4-(octan-2-yl)piperazine |

| Acetone (with NaBH(OAc)3) | Reductive Amination | 1-Isopropyl-4-(octan-2-yl)piperazine |

Computational Chemistry and Molecular Modeling Studies of 1 Octan 2 Yl Piperazine Analogues

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For piperazine (B1678402) derivatives, methods like Density Functional Theory (DFT) are frequently employed to investigate their electronic structure and energetics. research-nexus.netjksus.orgjddtonline.info These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution, which are crucial for predicting its reactivity and stability.

Research on various piperazine derivatives demonstrates the utility of DFT methods, often using functionals such as B3LYP and WB97XD with basis sets like 6-311++G**, to optimize molecular geometries. jksus.org The results, including bond lengths and angles, are often validated by comparing them with experimental data, showing a high degree of correlation. research-nexus.netjksus.org

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. jddtonline.info A smaller energy gap generally implies higher reactivity. jddtonline.info

| Parameter | Significance in Computational Studies | Typical Method of Calculation | Relevant Findings for Piperazine Analogues |

| Optimized Geometry | Provides the most stable 3D structure of the molecule. | DFT (e.g., B3LYP, WB97XD) | Calculated geometries show good correlation with experimental data. jksus.org |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | DFT | Helps in comparing the reactivity among different analogues. jddtonline.info |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. | DFT | Negative potentials are often localized on nitrogen atoms, positive on hydrogens. jddtonline.infobiomedpharmajournal.org |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge delocalization and intramolecular interactions. | DFT | Reveals stabilizing hyperconjugative interactions within the molecule. research-nexus.netjddtonline.info |

Molecular Docking and Dynamics Simulations for Elucidating Binding Modes and Interactions in Chemical Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. researchgate.netresearchtrend.netncn.gov.pl For analogues of 1-(octan-2-yl)piperazine, docking studies are crucial for elucidating their binding modes within the active sites of biological targets. These studies help to understand the structural basis of their activity and to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govjmchemsci.com

Numerous studies on piperazine derivatives have employed molecular docking to investigate their potential as inhibitors of various enzymes and receptors. For instance, docking studies have predicted the binding of piperazine analogues to targets like monoamine oxidase (MAO-A and MAO-B) research-nexus.netmdpi.com, dipeptidyl peptidase-4 (DPP-4) jmchemsci.com, and the Bcl-2 protein. nih.gov The results of these simulations often reveal specific amino acid residues that are critical for binding. jmchemsci.comnih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and conformational changes of the ligand-protein complex over time. nih.govnih.gov MD simulations provide a more dynamic picture of the binding process, helping to confirm the stability of the interactions predicted by docking and to understand the dynamic behavior of the ligand in the binding pocket. nih.gov For example, simulations can reveal that specific hydrogen bonds and hydrophobic interactions are maintained throughout the simulation, confirming the ligand's stable binding mode. nih.gov

| Research Area | Protein Target Example | Key Findings from Docking/MD | Reference |

| Anticancer | Bcl-2 | Piperazine-tethered bergenin (B1666849) analogues showed strong binding energy and downregulation of the protein. | nih.gov |

| Neurological Disorders | Monoamine Oxidase-A (MAO-A) | Thiazolylhydrazine-piperazine derivatives form key interactions, explaining their potent inhibitory activity. | researchgate.netmdpi.com |

| Antidiabetic | Dipeptidyl peptidase-4 (DPP-4) | Triazolopiperazine analogues showed favorable contacts with catalytically important amino acid residues. | jmchemsci.com |

| Antibacterial | GlcN-6-P synthase | Piperine-piperazine analogues showed good inhibition, with docking scores predicting antibacterial activity. | researchgate.net |

Pharmacophore Modeling and Ligand-Based Design Strategies in Molecular Research

Pharmacophore modeling is a powerful ligand-based drug design strategy that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. researchtrend.net This model serves as a 3D query to screen virtual libraries for new compounds with potential activity or to guide the optimization of existing leads. acs.orgacs.org

For classes of compounds like piperazine derivatives, pharmacophore models are developed based on a set of known active molecules. acs.orgptfarm.pl These models typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and positive ionizable centers. nih.govacs.org For example, a predictive pharmacophore model developed for piperazine-based CCR5 antagonists consisted of two hydrogen bond acceptors and three hydrophobic features. acs.org The spatial relationship between these features is critical for potent activity. ptfarm.pl

Once a statistically robust pharmacophore model is generated and validated, it can be used to design new analogues of this compound. ncn.gov.pl This approach allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. Ligand-based design, guided by these models, helps in understanding the structure-activity relationships (SAR) within a series of compounds, providing insights into how different structural modifications influence biological activity. nih.gov

| Pharmacophore Feature | Description | Role in Piperazine Analogue Design |

| Hydrophobic Group | A nonpolar region of the molecule. | Often crucial for fitting into hydrophobic pockets of the receptor binding site. nih.govacs.org |

| Hydrogen Bond Acceptor | An electronegative atom (e.g., N, O) that can accept a hydrogen bond. | The nitrogen atoms in the piperazine ring can act as key hydrogen bond acceptors. acs.org |

| Hydrogen Bond Donor | An electropositive hydrogen atom attached to an electronegative atom. | Essential for forming specific hydrogen bond interactions with the target protein. ptfarm.pl |

| Positive Ionizable Feature | A group, typically a basic nitrogen, that is protonated at physiological pH. | The piperazine nitrogen can form crucial ionic interactions with acidic residues in the binding site. nih.gov |

In Silico Prediction of Molecular Behavior and Optimization for Research Applications

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comresearchgate.net By calculating various molecular descriptors (e.g., electronic, topological, physicochemical), QSAR models can predict the activity of unsynthesized analogues. mdpi.com For piperazine derivatives, QSAR models have revealed that descriptors like LUMO energy, molar refractivity, and polar surface area significantly correlate with their inhibitory activity. mdpi.comresearchgate.net

ADME prediction is another critical step in computational drug design. researchgate.netmdpi.com Web-based platforms and software are used to evaluate properties like oral bioavailability, blood-brain barrier permeability, and potential for inhibiting key metabolic enzymes like Cytochrome P450. researchtrend.net Studies on piperazine analogues often show that they comply with established drug-likeness rules (e.g., Lipinski's Rule of Five), suggesting good potential for oral absorption and favorable pharmacokinetic profiles. researchtrend.netmdpi.com These predictions help researchers to identify and filter out compounds that are likely to fail in later stages of development due to poor ADME properties.

| Prediction Type | Description | Parameters Evaluated for Piperazine Analogues | Significance |

| QSAR | Correlates molecular structure with biological activity. | Electronic (LUMO energy), topological (polar surface area), and physicochemical (Log S) descriptors. mdpi.comresearchgate.net | Predicts the potency of new analogues before synthesis. |

| ADME Prediction | Assesses drug-likeness and pharmacokinetic properties. | Lipinski's Rule of Five, intestinal absorption, blood-brain barrier (BBB) penetration, CYP450 inhibition. researchtrend.net | Optimizes lead compounds for better bioavailability and metabolic stability. |

| Toxicity Prediction | Estimates potential toxicity risks. | Hepatotoxicity, cytotoxicity. researchtrend.net | Helps in early identification of potentially toxic compounds. |

Q & A

Q. What are the optimal synthetic routes for preparing 1-(Octan-2-yl)piperazine, and what analytical techniques are essential for confirming its structural integrity?

- Methodological Answer : Synthetic routes typically involve nucleophilic substitution or reductive amination using octan-2-yl halides and piperazine. Purification via column chromatography or recrystallization is critical. Structural confirmation requires:

- NMR spectroscopy (¹H/¹³C) for backbone verification.

- Mass spectrometry (LC-MS) for molecular weight determination (e.g., ESI+ mode) .

- FT-IR to confirm functional groups (e.g., C-N stretch at ~1,100 cm⁻¹) .

- Elemental analysis for purity validation (deviation <0.3%) .

Q. How can researchers ensure the purity of this compound, and what common impurities might arise during synthesis?

- Methodological Answer :

- HPLC with UV/Vis detection (C18 column, 20 mM ammonium formate/acetonitrile gradient) resolves unreacted precursors or positional isomers .

- Common impurities :

- Residual octan-2-ol (from incomplete substitution).

- Di-substituted piperazine derivatives (e.g., 1,4-dioctanylpiperazine) due to excess alkylating agent .

Q. What physicochemical properties (e.g., pKa, solubility) are critical for designing experiments with this compound?

- Methodological Answer :

- pKa determination : Use potentiometric titration (e.g., 0.1 M HCl/KOH in 20% methanol). For piperazines, pKa1 (~9.2–10.5) and pKa2 (~5.0–6.5) are influenced by alkyl chain length .

- Solubility : Assess in DMSO (for stock solutions) and PBS (for biological assays). Octan-2-yl substitution reduces aqueous solubility, requiring surfactants (e.g., 0.1% Tween-80) .

Advanced Research Questions

Q. What experimental strategies are recommended for investigating the receptor binding profiles of this compound, particularly in neuropharmacological contexts?

- Methodological Answer :

- In vitro receptor assays :

- Radioligand displacement (e.g., ³H-5-HT for serotonin receptors, ³H-spiperone for dopamine receptors) .

- Functional assays (e.g., cAMP modulation via GPCRs) .

- In silico docking : Use Schrödinger Suite or AutoDock to predict interactions with 5-HT2B/2C or σ receptors .

Q. How can metabolic pathways of this compound be elucidated using in vitro and in vivo models?

- Methodological Answer :

- In vitro metabolism :

- Incubate with human liver microsomes (HLMs) + NADPH, monitor via LC-QTOF-MS for phase I metabolites (e.g., hydroxylation at C3/C4 positions) .

- In vivo models :

- Administer to rodents (10 mg/kg, i.p.), collect plasma/urine, and identify glucuronide conjugates via enzymatic hydrolysis (β-glucuronidase) .

Q. What are the challenges in differentiating structural isomers of this compound, and how can multivariate statistical approaches enhance analytical discrimination?

- Methodological Answer :

- Challenge : Isomers (e.g., 1-(Octan-3-yl)piperazine) have nearly identical mass spectra .

- Solution :

- Raman microspectroscopy (20 mW laser, 256 scans) combined with PCA-LDA distinguishes positional isomers via peak shifts at 1,200–1,300 cm⁻¹ (C-N vibrations) .

- GC×GC-MS improves resolution using polar/non-polar column combinations .

Q. How do structural modifications at the octanyl moiety influence the physicochemical properties and biological activity of this compound derivatives?

- Methodological Answer :

- Branching effects : 2-octanyl substitution increases lipophilicity (logP ~3.5 vs. linear-chain logP ~2.8), enhancing blood-brain barrier penetration .

- Activity correlation : Methyl groups at C2 reduce 5-HT2A affinity (IC50 >10 μM) but enhance σ1 receptor binding (IC50 ~50 nM) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported receptor binding affinities for piperazine derivatives?

- Methodological Answer :

- Potential sources of error :

- Radioligand purity (e.g., ³H-labeled compounds degraded).

- Assay conditions (e.g., Tris vs. HEPES buffer altering pH-dependent binding) .

- Resolution :

- Cross-validate using orthogonal methods (e.g., SPR vs. radioligand assays).

- Standardize protocols (e.g., 25°C incubation, 0.1% BSA) .

Q. What factors contribute to conflicting results in metabolic stability studies of alkyl-piperazines?

- Methodological Answer :

- Species variability : Rat CYP2D isoforms metabolize piperazines faster than human CYP2D6 .

- Experimental design :

- Use pooled HLMs (n=50 donors) to account for polymorphism.

- Include control inhibitors (e.g., quinidine for CYP2D6) .

Methodological Best Practices

Q. What considerations are critical for ensuring the stability of this compound in long-term storage?

- Methodological Answer :

- Storage : -20°C under argon, desiccated (moisture accelerates degradation).

- Degradation monitoring :

- Monthly HPLC checks for oxidation products (e.g., piperazine-N-oxide) .

- Avoid freeze-thaw cycles (use single-use aliquots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.